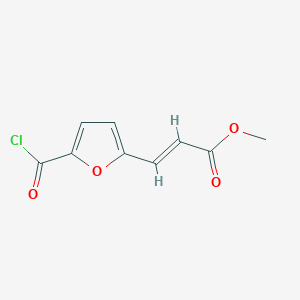
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate is an organic compound featuring a furan ring substituted with a chlorocarbonyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate typically involves the reaction of 5-(chlorocarbonyl)furan-2-carboxylic acid with methanol under esterification conditions. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include furanones and other oxygenated furans.
Reduction: Products include hydroxymethyl derivatives.
Substitution: Products include amides, esters, and other substituted furans.
Aplicaciones Científicas De Investigación
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can affect the function of enzymes and other proteins, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloromethylfurfural: Similar structure with a chloromethyl group instead of a chlorocarbonyl group.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure with a hydroxymethyl group instead of a chlorocarbonyl group.
Uniqueness
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate is unique due to the presence of both a chlorocarbonyl group and a methyl ester group on the furan ring
Propiedades
Número CAS |
125812-04-6 |
|---|---|
Fórmula molecular |
C9H7ClO4 |
Peso molecular |
214.6 g/mol |
Nombre IUPAC |
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)5-3-6-2-4-7(14-6)9(10)12/h2-5H,1H3/b5-3+ |
Clave InChI |
CDHJTILDESBRHP-HWKANZROSA-N |
SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
SMILES isomérico |
COC(=O)/C=C/C1=CC=C(O1)C(=O)Cl |
SMILES canónico |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
Sinónimos |
2-Propenoic acid, 3-[5-(chlorocarbonyl)-2-furanyl]-, methyl ester, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















